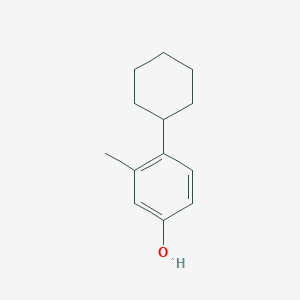

4-cyclohexyl-3-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-cyclohexyl-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methyl group at either the 3 or 4 position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Cyclohexyl-3(or 4)-methyl-quinone.

Reduction: Cyclohexyl-3(or 4)-methyl-cyclohexanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

4-Cyclohexyl-3-methylphenol is characterized by its unique molecular structure, which includes a cyclohexyl group attached to a methylphenol framework. Its chemical formula is C12H16O, and it exhibits both hydrophobic and hydrophilic characteristics, making it suitable for various applications.

Antimicrobial Agent

One of the primary applications of this compound is as an antimicrobial agent. Research has demonstrated its efficacy against a range of bacteria and fungi. A study indicated that the compound can disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death . This property makes it valuable in formulating disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial activity of this compound.

- Method: In vitro testing against common pathogens.

- Results: Showed significant inhibition of bacterial growth at concentrations as low as 0.1% .

Preservative in Pharmaceuticals

This compound is also utilized as a preservative in pharmaceutical formulations. Its ability to inhibit microbial growth extends the shelf life of products such as creams and ointments. Regulatory agencies have approved its use in specific concentrations for topical applications.

Data Table: Concentration Guidelines for Pharmaceutical Use

| Product Type | Recommended Concentration (%) |

|---|---|

| Topical Creams | 0.5 - 1.0 |

| Oral Preparations | 0.1 - 0.2 |

| Parenteral Solutions | 0.1 - 0.2 |

Material Science Applications

In material science, this compound is used in the formulation of coatings and plastics due to its stabilizing properties. It acts as an antioxidant and UV stabilizer, enhancing the durability of materials exposed to harsh environmental conditions.

Case Study: Stability in Coatings

作用機序

The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclohexyl and methyl groups can influence the compound’s hydrophobic interactions, impacting its overall activity.

類似化合物との比較

4-cyclohexyl-3-methylphenol can be compared to other similar compounds such as:

- Phenol, cyclohexyl-2-methyl-

- Phenol, cyclohexyl-4-methyl-

- Phenol, cyclohexyl-3-methyl-

Uniqueness: The position of the methyl group in phenol, cyclohexyl-3(or 4)-methyl- provides unique steric and electronic properties, distinguishing it from other isomers. This positional variation can lead to differences in reactivity and applications.

特性

CAS番号 |

1596-16-3 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC名 |

4-cyclohexyl-3-methylphenol |

InChI |

InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |

InChIキー |

XQZZRMOYMBRVNA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

正規SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

Key on ui other cas no. |

71902-24-4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。